4-{6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine
Description
The compound 4-{6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine (hereafter referred to as Compound X) is a heterocyclic molecule featuring:
- A morpholine ring at the 4-position of a pyrimidine scaffold.
- A 2-methylpyrimidin-4-yl core substituted with a piperazine linker.
- An imidazo[1,2-a]pyridine moiety attached to the piperazine via a methyl group.
This structure combines pharmacophores associated with kinase inhibition, anticancer activity, and modulation of epigenetic targets (e.g., CBP/P300 bromodomains) . The morpholine and piperazine groups enhance solubility and bioavailability, while the imidazopyridine scaffold contributes to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
4-[6-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-17-22-20(14-21(23-17)27-10-12-29-13-11-27)26-8-6-25(7-9-26)15-18-16-28-5-3-2-4-19(28)24-18/h2-5,14,16H,6-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVWVSNWPZORLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic molecule that combines multiple pharmacologically relevant structural motifs. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- Imidazo[1,2-a]pyridine : Known for its bioactivity in various therapeutic areas.
- Piperazine moiety : Often associated with psychoactive effects and used in numerous pharmaceuticals.
- Methylpyrimidine : Contributes to the compound's ability to interact with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6O |
| Molecular Weight | 336.43 g/mol |
| IUPAC Name | 4-{6-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine |
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to the target molecule have shown promising activity against colon cancer cell lines such as HT-29 and Caco-2. These studies indicate that the mechanism involves apoptosis mediated by cytochrome c release and activation of caspases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- c-Met Inhibition : Similar compounds have been identified as potent inhibitors of c-Met kinase, which is implicated in various cancers. The IC50 values for related compounds were reported as low as 3.9 nM against c-Met .
- PI3Kα Pathway Modulation : Some derivatives have shown effectiveness in inhibiting the PI3Kα pathway, which plays a critical role in cell proliferation and survival .
Study 1: Anticancer Efficacy
In a study focused on imidazo[1,2-a]pyridine derivatives, researchers synthesized a series of compounds that exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells. The compound's efficacy was attributed to its ability to induce apoptosis through mitochondrial pathways .
Study 2: c-Met Inhibition
Another investigation explored the c-Met inhibitory properties of related compounds. One derivative demonstrated an IC50 value of 0.27 µM in EBC-1 cells, indicating strong anti-proliferative effects against c-Met-addicted cancer cells .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its therapeutic potential in treating various diseases, particularly in oncology and neurology. Its structural components suggest possible interactions with biological targets, which may lead to the development of novel therapeutic agents.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.
Neuropharmacological Effects
The compound's piperazine moiety is known for its affinity towards neurotransmitter receptors. Preliminary studies suggest that it may act as an anxiolytic or antidepressant, potentially offering new avenues for treating mood disorders.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent . Its structural features allow it to interact with microbial membranes and inhibit growth.
Activity Against Bacterial Strains
In vitro studies have demonstrated effectiveness against several bacterial strains, including multi-drug resistant pathogens.
Synthetic Applications
The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.
Building Block for Drug Development
Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or selectivity for specific targets.
Material Science
Recent investigations have explored the use of this compound in the development of new materials, particularly in creating functional polymers or coatings with antimicrobial properties.
Coatings and Polymers
The incorporation of this compound into polymer matrices has been shown to impart antimicrobial characteristics, making it suitable for applications in medical devices and packaging materials.
Case Studies
Several case studies highlight the applications of this compound:
-
Case Study 1: Anticancer Screening
A study evaluated the anticancer effects of various derivatives of this compound on different cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through specific pathways. -
Case Study 2: Antimicrobial Efficacy
Testing against clinical isolates revealed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting a potential role in combating antibiotic resistance.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Imidazo[1,2-a]pyridine Motifs
Key Observations :
- Electron-withdrawing groups (e.g., fluorine in 7e, 7h, 7i) enhance cytotoxicity by improving target binding and metabolic stability .
- Carboxamide substituents (D1–D4) shift activity toward mycobacterial targets, highlighting the role of functional group tuning .
- Compound X ’s morpholine-pyrimidine core may favor kinase or epigenetic targets over cytotoxic pathways due to reduced hydrophobicity compared to fluorophenyl analogs .
Analogs with Morpholine Substitutions
Key Observations :
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Higher PSA in D1 correlates with anti-tubercular activity, possibly due to enhanced polar interactions with bacterial enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
